

# Rociletinib Clinical Trial Protocol TIGER-X: Comprehensive Application Notes and Experimental Protocols

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## Compound Focus: Rociletinib

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## Introduction and Scientific Background

### NSCLC and EGFR Mutations in Oncology

**Non-small cell lung cancer (NSCLC)** represents approximately 85% of all lung cancer cases, which remains the leading cause of cancer-related mortality worldwide with a 5-year survival rate of less than 20% in the United States. [1] The discovery of **activating mutations** in the epidermal growth factor receptor (EGFR) has revolutionized the management of advanced NSCLC, moving treatment toward personalized medicine based on tumor genotyping. Epidermal growth factor receptor mutations are detected in approximately 30-40% of NSCLC tumors in Asian patients and 10-15% of patients of Northern or Western European descent. [2] [1] The most common EGFR sensitizing mutations—**exon 19 deletions (exon19del)** and the **L858R point mutation** in exon 21—collectively account for nearly 90% of known EGFR alterations and confer heightened sensitivity to EGFR tyrosine kinase inhibitors (TKIs). [1]

### T790M-Mediated Resistance Mechanism

Despite initial response rates of 50-70% to first-generation EGFR TKIs (gefitinib, erlotinib) and second-generation agents (afatinib), **acquired resistance** universally develops within a median of 8-16 months of treatment. [2] [1] The **T790M "gatekeeper" mutation** in exon 20 of EGFR represents the most common resistance mechanism, accounting for 50-60% of acquired resistance cases. [2] [1] This point mutation substitutes methionine for threonine at position 790, inducing **steric hindrance** in the ATP-binding pocket that prevents inhibitor binding while simultaneously increasing affinity for ATP. This molecular alteration effectively **restores ATP affinity** to near wild-type levels, dramatically reducing the efficacy of reversible EGFR TKIs. [1] Prior to the development of third-generation EGFR inhibitors, treatment options for T790M-positive NSCLC were limited to cytotoxic chemotherapy with platinum doublets or combination therapies with marginal efficacy and significant toxicities. [1]

## Rociletinib Preclinical Profile and Mechanism of Action

### Molecular Structure and Biochemical Properties

**Rociletinib (CO-1686)** is a third-generation, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor with a distinct molecular structure featuring a **5-CF<sub>3</sub> 2,4-diaminopyrimidine-based scaffold** with a reactive acrylamide group, an aminopyrimidine group, and a piperazine ring. [1] The **acrylamide moiety** forms a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, mediating irreversible inhibition. The aminopyrimidine group binds to the hinge residue methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming critical hydrophobic interactions. [1] This sophisticated molecular architecture enables **rociletinib** to achieve **selective potency** against mutant forms of EGFR while sparing the wild-type receptor.

### Selective Inhibition and Preclinical Efficacy

In **preclinical kinase assays**, **rociletinib** demonstrated remarkable selectivity for mutant EGFR isoforms over wild-type EGFR. The compound EGFR<sup>L858R/T790M</sup> mutant kinases were **22-fold more sensitive** to **rociletinib** compared to EGFR<sup>WT</sup>, with inactivation rate constant to binding constant ratios of  $2.41 \times 10^5 \text{ M}^{-1}\text{S}^{-1}$  and  $1.12 \times 10^4 \text{ M}^{-1}\text{S}^{-1}$ , respectively. [1] The half-maximal inhibitory concentration (IC<sub>50</sub>) of **rociletinib** for EGFR<sup>L858R/T790M</sup> was less than 0.51 nM compared to 6 nM for EGFR<sup>WT</sup>. [1] In **cellular**

**growth assays**, the IC<sub>50</sub> values ranged between 100-140 nM for various EGFR mutants. [1] In vivo studies using transgenic mouse models revealed that animals carrying EGFR<sup>L858R</sup> mutant tumors responded to both erlotinib and **rociletinib**, whereas those carrying EGFR<sup>L858R/T790M</sup> tumors displayed responses **only to rociletinib**, confirming its ability to overcome T790M-mediated resistance. [1]

Table 1: Preclinical Profile of **Rociletinib** and Comparator Third-Generation EGFR Inhibitors

Compound	EGFR <sup>T790M</sup> IC <sub>50</sub> (nM)	EGFR <sup>WT</sup> Sparing	Key Clinical Findings	Unique Toxicities
<b>Rociletinib</b>	100-140	22-fold selective vs wild-type	T790M+: RR 59%, DCR 93%, PFS 13.1 months	Hyperglycemia, QTc prolongation
<b>Osimertinib</b>	11-40	>100-fold selective vs wild-type	T790M+: RR 61%, PFS 9.6 months	Diarrhea, rash, pneumonitis
<b>HM61713</b>	10-26	Not specified	PR 62%, DCR 91%	Diarrhea, skin toxicity, transaminitis
<b>EGF816</b>	9-25	Not specified	ORR 54.5%, DCR 86.4%	Diarrhea, stomatitis, rash
<b>ASP8273</b>	14	Not specified	PR 28%, DCR 84%	Nausea, diarrhea, hyponatremia

## TIGER-X Clinical Trial Protocol

### Trial Design and Structure

The **TIGER-X trial (NCT01526928)** was a phase I/II, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **rociletinib** in patients with advanced EGFR-mutant NSCLC previously treated with EGFR-directed therapy. [1] [3] The trial employed a **standard 3+3 dose escalation design** in the Phase I portion to determine the maximum tolerated dose

(MTD) and recommended Phase II dose (RP2D). The Phase II portion expanded enrollment at the RP2D to further characterize efficacy and safety. [3] The study initially utilized a **free-base formulation** of **rociletinib** with doses ranging from 150 to 900 mg twice daily before transitioning to a **hydrogen bromide salt formulation** (improved bioavailability) at doses of 500, 625, and 750 mg twice daily. [2] [1] The RP2D was established at 500 mg twice daily for the HBr formulation following a protocol amendment to improve tolerability. [2]

## Patient Population and Eligibility Criteria

The TIGER-X trial enrolled two distinct patient populations: (1) those who had progressed following their **first and only EGFR-directed TKI therapy** with developed T790M mutation; and (2) **later-line T790M-positive patients** who had progressed on their second or later TKI therapy or subsequent chemotherapy. [3] Key **inclusion criteria** required patients to be  $\geq 18$  years of age with histologically or cytologically confirmed metastatic or unresectable locally advanced EGFR-mutant NSCLC (excluding exon 20 insertion activating mutations), Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function. [2] [3] All patients underwent **mandatory tumor biopsy** during screening for central assessment of EGFR mutation status, including T790M. [3] Patients with treated, asymptomatic, and stable brain metastases were eligible, reflecting the trial's design to include patients representative of real-world clinical practice. [2]

## Treatment Protocol and Dosing Schedule

Patients received oral **rociletinib** in continuous 21-day cycles at assigned dose levels (500, 625, or 750 mg twice daily). [2] The protocol allowed for **two dose reduction steps** (in decrements of 125 mg) for management of grade 3 or 4 hematologic and nonhematologic toxicities. [2] A unique aspect of the protocol was the implementation of a **hyperglycemia management algorithm** that included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Treatment continued until radiographically confirmed disease progression per RECIST v1.1, unacceptable toxicity, or withdrawal of consent. [2] Importantly, the protocol allowed patients to **continue treatment after progression** if clinical benefit was maintained, with approval from the investigator and sponsor. [2]

## Study Endpoints and Assessments

The **primary endpoints** were safety and tolerability (Phase I) and objective response rate (ORR) by investigator assessment per RECIST v1.1 (Phase II). [2] [3] **Secondary endpoints** included progression-free survival (PFS), overall survival (OS), duration of response (DOR), disease control rate (DCR), and pharmacokinetic profiling. [2] Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) were performed at screening, every 6 weeks ( $\pm 1$  week) until progression, and at the end of treatment. [2] For patients with brain metastases at baseline, follow-up brain imaging (CT or MRI) was required throughout the study. [2] EGFR mutation status was centrally confirmed using the theascreen EGFR RGQ PCR Kit (Qiagen) on tumor tissue samples. [2]

## Efficacy Results from TIGER-X Trial

### Patient Demographics and Baseline Characteristics

As of April 27, 2015, **456 patients** had been enrolled across 10 centers in the United States, France, and Australia, with 119 patients receiving the 500 mg twice daily dose. [3] The population was predominantly **female (66%)** with most patients enrolled in the United States (84%). Ethnic distribution included approximately 20% East Asian and 80% Western patients, reflecting the global nature of the trial. [3] Approximately 10% of patients had a history of diabetes or glucose impairment at baseline. [3] Patients were heavily pretreated with a **median of three prior therapies** in the 500 mg twice daily cohort, and 82% had received a TKI as their immediate prior line of therapy. [3] Importantly, 41% of patients had a history of central nervous system (CNS) disease, addressing a clinically relevant population often excluded from early-phase trials. [3]

### Efficacy in T790M-Positive NSCLC

**Rociletinib** demonstrated significant clinical activity in patients with centrally confirmed T790M-positive disease. Across all dose levels (500-1000 mg twice daily), the **objective response rate (ORR)** was 53% with a **disease control rate (DCR)** of 85%. [3] In patients treated at the 500 mg twice daily dosing level, the ORR was 60% with a DCR of 90%. [3] Importantly, efficacy did not improve with increasing dose,

supporting the selection of 500 mg twice daily as the recommended phase II dose. [3] In an updated analysis of the phase I/II trial that included 443 patients with centrally confirmed T790M-positive tumors who received at least one dose of **rociletinib** (500, 625, or 750 mg twice daily), the **confirmed ORR was 33.9%**. [2] The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500 and 625 mg doses was 8.0 months, which extended to 10.3 months in patients without baseline CNS metastases. [4]

## Activity in T790M-Negative Population

Interestingly, **rociletinib** also demonstrated clinical activity in patients with EGFR-mutant but T790M-negative NSCLC, though to a lesser degree than in the T790M-positive population. Among 17 T790M-negative patients, the ORR was 29% with a disease control rate of 59%. [1] Updated results presented at the 2015 ECC-ESMO Annual Meeting based on a data cut-off of August 11, 2015, revealed that among 37 efficacy-evaluable patients with centrally confirmed T790M-negative status, the ORR was 35% with a DCR of 65%. [3] This activity in T790M-negative patients suggests that **rociletinib** may have efficacy through additional mechanisms beyond T790M inhibition, potentially including activity against other resistance pathways or persistent inhibition of activating EGFR mutations despite the absence of T790M.

Table 2: Efficacy Outcomes from **Rociletinib** Clinical Trials

Population	Dose (mg BID)	Sample Size	ORR (%)	DCR (%)	Median PFS (months)
T790M+ (All doses)	500-1000	270	53-60	85-90	8.0
T790M+ (500 mg)	500	119	60	90	Not reported
T790M+ (Updated)	500-750	443	33.9	Not reported	13.1 (in subset)
T790M-	500-750	37	35	65	Not reported
T790M+ (no CNS mets)	500-625	Not specified	Not reported	Not reported	10.3

## Safety and Tolerability Profile

### Adverse Event Profile

In a pooled safety analysis of 400 patients from TIGER-X and TIGER-2 studies, the most common all-grade adverse events occurring in >30% of patients included **diarrhea, hyperglycemia, fatigue, nausea, decreased appetite, QTc prolongation, and vomiting**. [4] The most frequent grade 3/4 adverse events were **hyperglycemia** (24.0% in **rociletinib** group vs. 0% in chemotherapy) and **QTc prolongation** (6.7% vs. 0%), with hyperglycemia being the primary dose-limiting toxicity. [2] [4] Other grade 3 or higher adverse events more common with **rociletinib** than chemotherapy included diarrhea (2.7% vs. 1.4%) and vomiting (1.3% vs. 0%). [2]

### Dose Modifications and Management Strategies

Dose reductions due to adverse events occurred in 51% of patients, most commonly for hyperglycemia (22%) and QTc prolongation (11%). [4] Dose interruptions were required in 57% of patients, primarily due to hyperglycemia (22%), QTc prolongation (10%), and nausea (10%). [4] Adverse events led to treatment discontinuation in 11% of patients, most frequently due to QTc prolongation (2%) and pneumonia/pneumonitis (2%). [4] Serious adverse events were experienced by 47% of patients, with the most common being malignant neoplasm progression (16%), hyperglycemia (8%), and pneumonia (4%). [4] Post-baseline QTc intervals exceeding 500 msec occurred in 17% of patients, with one case of Torsades de pointes and two sudden deaths reported (on day 4 and day 13). [4]

### Hyperglycemia Management Algorithm

The implementation of a comprehensive **hyperglycemia management algorithm** significantly improved the safety profile of **rociletinib**. This protocol included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Prior to implementing these measures in September 2014, the rate of grade 3/4 hyperglycemia was 22%, which decreased to 8% with proper monitoring and treatment. [4] At the 500 mg dose level, the incidence of grade 3/4 hyperglycemia was 17%, while grade 3 QTc prolongation occurred in 2.5% of patients. [4] No cases of interstitial lung disease

were reported at the 500 mg dose level, and adverse events leading to treatment discontinuation occurred in only 2.5% of patients receiving the 500 mg dose. [4]

## Comparative Clinical Development and Regulatory History

### TIGER-3 Phase III Trial Design

The **TIGER-3 trial (NCT02322281)** was an international, phase 3, randomized, open-label study designed to compare **rociletinib** versus chemotherapy in patients with advanced or metastatic EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. [2] Patients were randomized in a 1:1 ratio to receive either oral **rociletinib** (500 or 625 mg twice daily) or investigator's choice of single-agent chemotherapy (pemetrexed, gemcitabine, docetaxel, or paclitaxel). [2] Randomization was stratified by presence of brain metastases, ECOG performance status, and region (East Asian vs. non-East Asian). [2] The primary endpoint was investigator-assessed PFS per RECIST v1.1. [2]

### Efficacy Comparison with Chemotherapy

Although TIGER-3 was terminated early due to discontinuation of **rociletinib** development in 2016, limited efficacy data from the 149 enrolled patients demonstrated improved outcomes with **rociletinib** compared to chemotherapy. The **median PFS** was 4.1 months (95% CI: 2.6-5.4) in the **rociletinib** 500 mg group and 5.5 months (95% CI: 1.8-8.1) in the 625 mg group versus 2.5 months (95% CI: 1.4-2.9) in the chemotherapy group. [2] In the T790M-positive subset (n=45), patients treated with **rociletinib** (n=25) showed a PFS of 6.8 months versus 2.7 months with chemotherapy (n=20), with a hazard ratio of 0.55 (95% CI: 0.28-1.07, p=0.074). [2] This represented a **45% reduction in the risk of progression or death** with **rociletinib** compared to chemotherapy, though the difference did not reach statistical significance due to the small sample size. [2]

### Regulatory Discontinuation and Context

In May 2016, Clovis Oncology announced the discontinuation of **rociletinib**'s clinical development following notification from the FDA that it would receive a **complete response letter** for its new drug application. [4] This decision was preceded by a negative vote (12-1) from the FDA's Oncologic Drugs Advisory Committee (ODAC) in April 2016, which recommended against accelerated approval based on pooled data from TIGER-X and TIGER-2 trials. [4] The ODAC recommended that results from the TIGER-3 trial should be submitted before regulatory decision, but enrollment in all **rociletinib** studies was terminated when development was halted. [4] This regulatory outcome occurred in the context of **osimertinib** receiving FDA approval in 2015 for EGFR T790M-mutant NSCLC, establishing a new standard of care. [2]

## Experimental Protocols and Methodologies

### Patient Screening and Biomarker Assessment Protocol

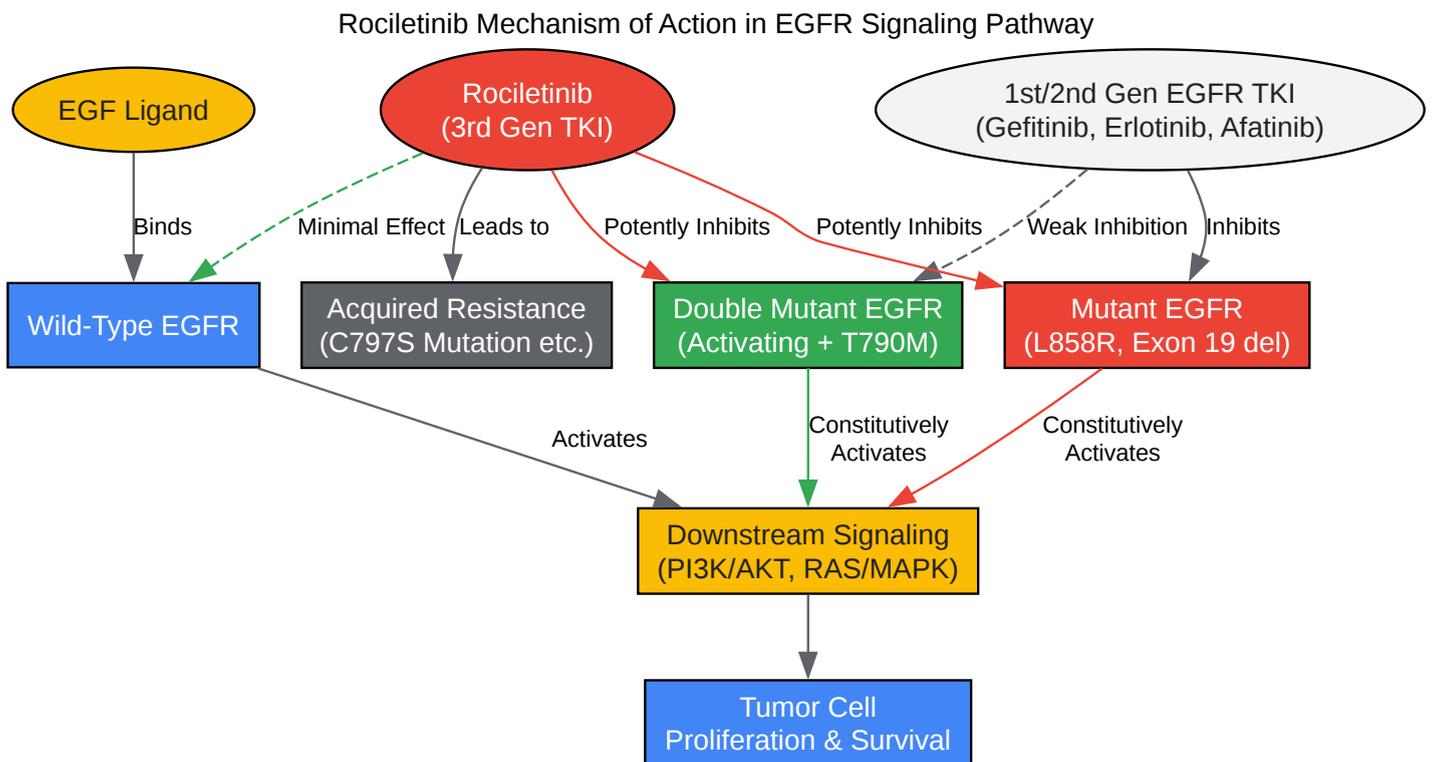
- **Tumor Tissue Collection:** Obtain pretreatment tumor biopsy (either primary or metastatic site) within 60 days before study treatment initiation. Core needle biopsies or surgical resection specimens are acceptable; fine-needle aspiration samples are insufficient. [2]
- **Central Mutation Testing:** Process formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (minimum of 5-10 slides of 5-10 micron thickness) for central genotyping using the **therascreen EGFR RGQ PCR Kit (Qiagen)** according to manufacturer instructions. [2] This test detects 29 EGFR mutations including G719X, exon 19 deletions, S768I, T790M, L858R, L861Q, and exon 20 insertions.
- **Mutation Status Classification:** Classify patients as T790M-positive if the mutation is detected in any sample with sufficient tumor cell content ( $\geq 10\%$  tumor cells required). Results should be confirmed by central laboratory before randomization in phase II portion. [2]
- **Plasma and Urine Collection:** For circulating tumor DNA analysis, collect 20-30 mL of blood in Streck Cell-Free DNA tubes and 50-100 mL of urine in standard sterile containers. Process within 4 hours of collection by double centrifugation at 800-1600 $\times$ g for 10 minutes, then store supernatants at  $-80^{\circ}\text{C}$  until analysis. [5]

### Rociletinib Administration and Pharmacokinetic Assessment

- **Dosing Schedule:** Administer **rociletinib** orally twice daily (approximately every 12 hours) with food to enhance bioavailability. The recommended phase II dose is 500 mg twice daily using the hydrogen bromide salt formulation. [2] [1]

- **Dose Modification Guidelines:** Implement dose reductions in 125 mg decrements for grade 3-4 adverse events. For grade 3 hyperglycemia (fasting blood glucose >250-500 mg/dL), interrupt **rociletinib** until resolution to  $\leq$  grade 1, then resume at same dose with intensified hyperglycemia management. For grade 4 hyperglycemia (fasting blood glucose >500 mg/dL) or grade 3-4 QTc prolongation (>500 ms), interrupt **rociletinib** until resolution to  $\leq$  grade 1, then resume at reduced dose. [2] [4]
- **Pharmacokinetic Sampling:** Collect blood samples (3-4 mL each) in K2EDTA tubes at predose and 0.5, 1, 2, 4, 6, 8, and 12 hours postdose on cycle 1 day 1 and cycle 1 day 15. Process plasma by centrifugation at 1500 $\times$ g for 10 minutes at 4°C and store at -80°C until analysis using validated LC-MS/MS method. [1]
- **Hyperglycemia Management:** Implement monitoring and treatment algorithm including weekly fasting glucose monitoring for first 4 weeks, then every 4 weeks. Initiate metformin (500 mg twice daily) for persistent fasting glucose >160 mg/dL, add sulfonylurea if >200 mg/dL despite metformin, and consider insulin for >250 mg/dL. [4]

The following diagram illustrates the **Rociletinib** mechanism of action and resistance pathway:



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Figure 1: **Rociletinib** selectively targets mutant EGFR forms (activating mutations and T790M resistance mutation) while sparing wild-type EGFR, unlike earlier generation TKIs. This selective inhibition underlies its efficacy in T790M-positive NSCLC and improved toxicity profile.

## Response Assessment and Radiologic Evaluation Protocol

- **Baseline Imaging:** Perform computed tomography (CT) of chest, abdomen, and pelvis with contrast (unless contraindicated) within 28 days of treatment initiation. Slice thickness should be  $\leq 5$  mm for target lesions. Brain MRI or CT required for all patients at baseline. [2]
- **Follow-up Imaging Schedule:** Repeat tumor assessments every 6 weeks ( $\pm 1$  week) from first dose until radiographic progression, using identical imaging techniques and parameters as baseline. For patients who discontinue treatment without progression, continue scanning every 6 weeks until progression. [2]
- **Response Criteria:** Evaluate response according to **RECIST v1.1 guidelines**. Complete response (CR): disappearance of all target and non-target lesions; Partial response (PR):  $\geq 30\%$  decrease in sum diameter of target lesions; Progressive disease (PD):  $\geq 20\%$  increase in sum diameter or new lesions; Stable disease (SD): neither sufficient shrinkage nor increase. [2]
- **Central Nervous System Evaluation:** For patients with brain metastases, perform brain MRI every 8 weeks during treatment. Measure CNS target lesions  $\geq 10$  mm in longest diameter; non-target CNS lesions are all other metastatic lesions. [2]
- **Confirmatory Scans:** Repeat response assessments no less than 4 weeks after initial documentation of CR or PR to confirm response. [2]

## Conclusion and Research Applications

The TIGER-X trial established proof-of-concept for **rociletinib** as a third-generation EGFR TKI with significant activity against T790M-mediated resistance in advanced NSCLC. The comprehensive dataset generated from this trial provides valuable insights for drug development professionals regarding the clinical evaluation of mutation-specific targeted therapies. Key lessons include the importance of **rational dose selection** based on pharmacodynamic markers (particularly hyperglycemia), the implementation of **proactive toxicity management algorithms**, and the critical need for **robust biomarker-driven patient selection**. Although **rociletinib** did not ultimately achieve regulatory approval, its development contributed significantly to the understanding of third-generation EGFR inhibitor pharmacology, resistance mechanisms, and clinical trial design in oncogene-driven NSCLC. The methodologies and protocols established in TIGER-X continue to inform the development of next-generation targeted therapies in oncology.

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## References

1. Profile of rociletinib and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy and Safety of Rociletinib Versus Chemotherapy in ... [pmc.ncbi.nlm.nih.gov]
3. Rociletinib—An Investigational Therapy in Patients with ... [touchoncology.com]
4. Clinical Development of Rociletinib in Lung Cancer Ends [targetedonc.com]
5. A Highly Sensitive and Quantitative Test Platform for ... [sciencedirect.com]

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